molecular formula C18H23N3O4S2 B2817146 3-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide CAS No. 1019095-25-0

3-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide

Cat. No.: B2817146
CAS No.: 1019095-25-0
M. Wt: 409.52
InChI Key: OEMQBAFOZDFFJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazole core substituted with 3,5-dimethyl groups and a 3,4-dihydroisoquinoline sulfonyl moiety at the 4-position. The pyrazole is further linked to a tetrahydrothiophene 1,1-dioxide ring, a sulfone-containing heterocycle.

Properties

IUPAC Name

3-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-3,5-dimethylpyrazol-1-yl]thiolane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S2/c1-13-18(14(2)21(19-13)17-8-10-26(22,23)12-17)27(24,25)20-9-7-15-5-3-4-6-16(15)11-20/h3-6,17H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMQBAFOZDFFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)S(=O)(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "3-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide" typically involves multiple steps:

  • Formation of the Isoquinolinyl Sulfonyl Intermediate: : Starting from a 3,4-dihydroisoquinoline derivative, sulfonylation is achieved using reagents like sulfonyl chlorides under basic conditions.

  • Construction of the Pyrazole Ring: : Dimethyl hydrazine reacts with diketones or similar precursors to form the dimethyl pyrazole ring. This step often requires acidic or basic catalysis and controlled temperatures.

  • Assembly of the Tetrahydrothiophene Scaffold: : This step involves the reaction of tetrahydrothiophene 1,1-dioxide with the previously synthesized intermediates. Reactions such as nucleophilic substitution or cycloaddition may be employed.

Industrial Production Methods

Scaling up the production of this compound for industrial purposes necessitates optimization of reaction conditions to improve yields, purity, and cost-efficiency. Continuous flow chemistry and automated synthesis techniques are commonly explored to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom within the sulfonyl group, leading to various sulfoxides or sulfones.

  • Reduction: : Hydrogenation and other reduction techniques can modify the isoquinoline ring, impacting the overall stability and reactivity.

  • Substitution: : The presence of functional groups makes this compound susceptible to nucleophilic and electrophilic substitution reactions, altering its core structure.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary widely, from mild room temperature reactions to high-pressure, high-temperature setups.

Major Products Formed

Products from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted analogs with potential modifications to their biological or chemical properties.

Scientific Research Applications

Inhibition of Enzymes

One of the primary applications of this compound is as an inhibitor of specific enzymes involved in disease pathways. For instance, compounds related to the isoquinoline structure have shown potent inhibition against the enzyme aldo-keto reductase AKR1C3, which is implicated in steroid metabolism and cancer progression . This inhibition can lead to therapeutic effects in breast and prostate cancers.

Antitumor Activity

Research has indicated that similar sulfonamide derivatives exhibit antitumor properties. The mechanism often involves the disruption of metabolic pathways essential for cancer cell survival. Studies have shown that these compounds can induce apoptosis in cancer cells by modulating key signaling pathways .

Study on Isoquinoline Derivatives

A study published in the Journal of Medicinal Chemistry highlighted the development of isoquinoline-based inhibitors targeting AKR1C3. The research demonstrated that modifications to the sulfonamide group significantly enhanced potency and selectivity, suggesting that similar modifications could be applied to the compound to optimize its therapeutic profile .

Clinical Trials

Preclinical trials involving related compounds have shown promising results in reducing tumor size and improving patient outcomes in clinical settings. For example, a combination therapy involving isoquinoline derivatives has been evaluated for efficacy in ovarian cancer treatment, showing improved survival rates compared to standard therapies .

Pharmacological Insights

The pharmacological profile of 3-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide suggests potential use as:

  • Anticancer Agent : Targeting specific cancer pathways.
  • Anti-inflammatory Drug : Due to its structural similarity to known anti-inflammatory agents.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its sulfonyl group may form covalent or non-covalent bonds with active sites, altering the function of the target molecule. Additionally, the tetrahydrothiophene and pyrazole rings contribute to its binding affinity and selectivity.

Comparison with Similar Compounds

Structural Features

The compound’s uniqueness lies in its combination of 3,4-dihydroisoquinoline sulfonyl, 3,5-dimethylpyrazole, and tetrahydrothiophene sulfone moieties. Key comparisons with analogs from the evidence include:

Table 1: Structural and Functional Group Comparison
Compound Name / ID Core Heterocycles Key Functional Groups Notable Substituents
Target Compound Pyrazole, Tetrahydrothiophene sulfone Sulfonyl, Sulfone, Dihydroisoquinoline 3,5-Dimethylpyrazole
(3-Amino-1-phenyl-1H-pyrazol-4-yl)methanone (7b) Pyrazole, Thieno[2,3-b]thiophene Carbonyl, Thiophene Aryl (phenyl), Amino
Pyrazolo[1,5-a]pyrimidine derivative (10) Pyrazole, Pyrimidine, Thieno[2,3-b]thiophene Cyano, Pyrimidine 3,4-Dimethylthienothiophene, Phenyl
Coumarin-pyrimidinone hybrid (4i, 4j) Pyrazole, Pyrimidinone, Coumarin Carbonyl, Tetrazole Coumarin, Methylphenyl

Key Observations :

  • The tetrahydrothiophene sulfone ring provides greater rigidity and oxidation stability compared to the thieno[2,3-b]thiophene in 7b and 10 .
  • The 3,4-dihydroisoquinoline substituent introduces a bicyclic amine, which may enhance basicity and receptor-binding affinity compared to aryl groups in analogs .

Physical and Spectral Properties

Table 3: Comparative Analytical Data
Compound ID Melting Point (°C) IR (ν, cm⁻¹) $^1$H-NMR (δ, ppm)
7b >300 3320 (NH₂), 1720 (C=O) 2.22 (s, 6H, CH₃), 7.52 (s, 2H, pyrazole CH)
10 N/A N/A 2.22 (s, 6H, CH₃), 8.9 (s, 2H, pyrimidine)
Target Compound (inferred) Likely >250 ~1350 (S=O), ~1150 (S=O) 2.2–2.5 (CH₃), 3.5–4.0 (tetrahydrothiophene)

Key Differences :

  • The target’s IR spectrum would show strong sulfonyl/sulfone S=O stretches (~1350, ~1150 cm⁻¹), absent in carbonyl-dominated analogs like 7b .
  • The tetrahydrothiophene sulfone protons are expected to resonate upfield (δ 3.5–4.0) compared to aromatic thienothiophene systems in 7b (δ 7.52) .

Biological Activity

The compound 3-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H20N2O4SC_{16}H_{20}N_2O_4S with a molecular weight of approximately 336.41 g/mol. The structural components include:

  • Dihydroisoquinoline moiety : Known for various biological activities including anticancer properties.
  • Pyrazole ring : Associated with anti-inflammatory and analgesic effects.
  • Tetrahydrothiophene : Contributes to the compound's pharmacological profile.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity :
    • The compound has shown potential as an inhibitor of aldo-keto reductase AKR1C3, an enzyme implicated in steroid metabolism and cancer progression. Studies indicate that compounds with similar structures exhibit selective inhibition of this enzyme, which is critical in breast and prostate cancer treatment .
  • Antioxidant Properties :
    • Pyrazole derivatives are known for their antioxidant capabilities. Computational studies suggest that the presence of the pyrazole ring enhances the electron-donating ability, which may contribute to the scavenging of free radicals .
  • Anti-inflammatory Effects :
    • Compounds containing the pyrazole structure have been documented to exhibit anti-inflammatory properties through inhibition of pro-inflammatory cytokines and mediators .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into their therapeutic potentials:

Table 1: Summary of Biological Activities

Compound NameActivity TypeMechanismReference
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acidAKR1C3 InhibitionSelective binding to AKR1C3 active site
Pyrazole DerivativesAntioxidantFree radical scavenging
Sulfonamide CompoundsAnti-inflammatoryInhibition of cytokine release

Case Study: AKR1C3 Inhibition

A high-throughput screening identified a related compound as a potent inhibitor of AKR1C3 with low nanomolar efficacy. The structural analysis revealed that specific functional groups are crucial for binding affinity, highlighting the importance of sulfonamide groups in enhancing inhibitory activity against cancer-related enzymes .

Q & A

Q. What experimental designs mitigate batch-to-batch variability in large-scale synthesis?

  • Methodological Answer :
  • Design of Experiments (DoE) : Optimize variables (e.g., stoichiometry, solvent ratio) via response surface methodology .
  • In-line PAT : Use FT-IR or Raman spectroscopy for real-time reaction monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.